LY2795050

Description

Overview of Opioid Receptor System and Subtypes (μ, δ, κ)

The opioid receptor system is a complex network involved in modulating pain, reward, stress, and other fundamental processes. wikipedia.orgnih.gov The three main opioid receptor subtypes, mu (μ), delta (δ), and kappa (κ), are G protein-coupled receptors that mediate the effects of endogenous opioid peptides and exogenous substances. wikipedia.orgnih.gov

Mu Opioid Receptor (MOR): Primarily associated with analgesia, euphoria, and respiratory depression. Endogenous ligands include beta-endorphin (B3029290) and enkephalins. nih.gov

Delta Opioid Receptor (DOR): Involved in analgesia and may play a role in mood regulation and reduction in gastric motility. nih.govfrontiersin.org Endogenous ligands include enkephalins. nih.gov

Kappa Opioid Receptor (KOR): Known for mediating analgesia, diuresis, dysphoria, and psychotomimetic effects. nih.govfrontiersin.orgresearchgate.netnih.gov The primary endogenous ligand is dynorphin (B1627789). wikipedia.org

These receptors are expressed in various brain regions and peripheral tissues, contributing to their diverse physiological roles. springermedizin.de

Role of KOR in Neurophysiology and Pathophysiology

The KOR system, particularly the interaction between dynorphin and KOR, plays a significant role in regulating neuronal activity and neurotransmission. frontiersin.orgnih.gov Unlike MORs and DORs, which often have excitatory effects, KORs typically inhibit neuronal activity. frontiersin.org This inhibitory function contributes to the KOR's involvement in various neurophysiological processes. wikipedia.org

Dysregulation of the KOR system has been implicated in the pathophysiology of numerous neuropsychiatric disorders. wikipedia.orgfrontiersin.orgfrontiersin.orgnih.govnih.govnih.govresearchgate.net Increased dynorphin release and KOR expression have been observed in preclinical models and in individuals with certain neuropsychiatric conditions. frontiersin.orgnih.gov

The KOR system is involved in modulating several key aspects of neurophysiology. KOR agonists can produce potent analgesia, similar to MOR agonists. wikipedia.orgfrontiersin.org However, centrally active KOR agonists are also known to induce hallucinogenic or dissociative effects, impacting consciousness. wikipedia.org The KOR also plays a role in motor control. wikipedia.org

Crucially, the KOR system is heavily involved in the regulation of mood. wikipedia.orgresearchgate.netfrontiersin.org Activation of KORs is associated with dysphoria and aversive states in humans and depressive-like behaviors in animal models. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov This makes the KOR a significant target for understanding and potentially treating mood disorders.

Dysregulation of the dynorphin/KOR system has been strongly linked to the development and maintenance of various neuropsychiatric disorders. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net Stress, a significant factor in the onset and exacerbation of many of these conditions, is known to interact with and potentiate KOR signaling. frontiersin.orgfrontiersin.orgnih.govnih.gov

The KOR system is significantly implicated in the pathophysiology of depression and anxiety disorders. frontiersin.orgfrontiersin.orgnih.govnih.govnih.govchemrxiv.org Increased dynorphin release and KOR activity are observed in preclinical models of stress-induced depression and anxiety. frontiersin.orgfrontiersin.orgnih.gov KOR antagonists have demonstrated antidepressant- and anxiolytic-like effects in various preclinical models. frontiersin.orgfrontiersin.orgnih.govnih.gov Research suggests that KOR antagonists may overcome the pro-depressive and anxiogenic effects of chronic or acute stressors. frontiersin.org The potential clinical use of KOR antagonists as antidepressants has been explored. frontiersin.org

Dysregulation of the KOR system is strongly implicated in the pathology of drug abuse and alcoholism. wikipedia.orgfrontiersin.orgmedchemexpress.comnih.govnih.govnih.govnih.govinnoprot.comnih.govnih.govepfl.chresearchgate.netmdpi.comfrontiersin.org The dynorphin/KOR system is altered following chronic exposure to drugs of abuse, including cocaine, opioids, and alcohol. nih.govnih.govfrontiersin.org This engagement of the KOR system by drugs of abuse is theorized to contribute to the development of compulsive drug use and substance use disorders (SUD). nih.gov

Activation of KORs is associated with dysphoria and stress, and dysregulation of the system is thought to contribute to the negative reinforcement of alcohol and other drugs. nih.govresearchgate.netmdpi.com Increased KOR activity in alcohol-dependent animals may contribute to increased seeking behavior. researchgate.net KOR antagonists have shown potential in reducing drug self-administration in preclinical models under certain conditions. nih.gov Studies using PET imaging with [11C]-LY2795050 have shown that KOR occupancy by antagonists like naltrexone (B1662487) is associated with reduced alcohol drinking and craving in humans with moderate to heavy drinking experience, suggesting that alcohol use alters dynorphin/KOR system function, potentially influencing clinical response. nih.gov

The KOR system also plays a critical role in the comorbidity of substance use disorders with chronic stress and post-traumatic stress disorder (PTSD). frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net The dynorphin/KOR system function is increased in traumatic stress and during drug use and dependence acquisition. nih.gov The behavioral effects of stress related to the DYN/KOR system include anxiety, dissociative, and depressive symptoms, as well as increased conditioned fear response. nih.gov The DYN/KOR system is implicated in the negative reinforcement that occurs after the euphoric effects of a drug of abuse end. nih.gov KOR antagonists are being considered for the treatment of neuropsychiatric conditions, including those characterized by comorbidity of depressive, anxiety, and substance abuse disorders, such as PTSD. nih.govnih.gov A general ability to mitigate the effects of stress, which can trigger or exacerbate these conditions, may explain their potential efficacy across these disorders. nih.gov LY2795050 has been mentioned in the context of potentially treating women with post-traumatic stress disorder. biosynth.com

Research Findings Related to this compound:

Preclinical studies have investigated the effects of this compound in animal models relevant to neuropsychiatric disorders. This compound has been shown to produce rapid-onset anti-immobility effects in models of acute stress exposure. frontiersin.orgfrontiersin.orguky.edu In mice, this compound reduced immobility time in the forced swim test, indicating antidepressant-like activity. caymanchem.com It also reduced deficits in grooming behavior induced by a KOR agonist. medchemexpress.comcaymanchem.com These effects were dose-dependent. frontiersin.orguky.edu

Studies using positron emission tomography (PET) with carbon-11 (B1219553) labeled this compound ([11C]this compound) have been conducted to evaluate its potential as a radiotracer for imaging KORs in vivo. nih.govsnmjournals.orgnih.govresearchgate.netacs.orgresearchgate.net These studies demonstrated that [11C]this compound displays favorable pharmacokinetic properties and binding profiles in primates, showing uptake and distribution consistent with known KOR distribution in the brain. nih.govsnmjournals.orgnih.govresearchgate.net Pretreatment with opioid antagonists reduced the binding of [11C]this compound, confirming its specific binding to KORs. nih.govsnmjournals.orgresearchgate.net

Here is a summary of preclinical findings with this compound in animal models:

| Model/Assay | Species | This compound Effect | Source |

| Forced Swim Test | Mice | Reduces immobility time (antidepressant-like activity) | caymanchem.com |

| Splash Test (Salvinorin A-induced grooming deficits) | Mice | Reduces deficits in grooming time | caymanchem.com |

| Locomotor Activity (U50,488-induced depression) | Mice | Prevents/Reverses locomotor-depressant effects of a KOR agonist (U50,488) | medchemexpress.comfrontiersin.orguky.edu |

| Open Space Swim (acute stress) | Mice | Produces rapid-onset anti-immobility effects (anti-stress effects) | frontiersin.orgfrontiersin.orguky.edu |

| PET Imaging (KOR occupancy) | Rodents, Nonhuman Primates | Displays brain uptake and distribution consistent with KOR; specific binding demonstrated | nih.govsnmjournals.orgnih.govresearchgate.net |

These findings support the potential of KOR antagonism as a therapeutic strategy for conditions associated with KOR dysregulation and highlight this compound as a valuable tool for studying the KOR system.

Dysregulation in Neuropsychiatric Disorders

Alzheimer's Disease

Studies have indicated a potential involvement of the opioid system, including KORs, in Alzheimer's Disease (AD). Reports have shown alterations in opioid receptor populations in the brains of AD patients. snmjournals.orgnih.gov Specifically, there is evidence of increased kappa binding sites in the brains of individuals with AD post-mortem, suggesting a potential role for KORs in the pathology of the disease. nih.gov The KOR is known to play a role in cognitive and learning functions, and its activation has been associated with stress-related dysmnesia. nih.gov KORs can also regulate glutamate (B1630785) neurotransmission and influence synaptic plasticity, processes underlying memory formation. nih.gov

Rationale for KOR Antagonist Development

The development of KOR antagonists is based on the understanding of the KOR system's role in mediating adverse effects and its implication in various disorders.

While KOR agonists possess analgesic properties and may offer advantages over MOR agonists, such as lower abuse potential and reduced respiratory depression, their clinical use has been significantly hampered by side effects. frontiersin.orgnih.govmdpi.com These adverse effects include dysphoria, aversion, sedation, and psychotomimetic effects. frontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.nettandfonline.com The development of KOR antagonists aims to counteract the effects mediated by excessive KOR activation, particularly those contributing to negative emotional states and aversive responses.

The dynorphin/KOR system is critically involved in the behavioral and neurobiological responses to stress and has been implicated in the pathophysiology of addiction, depression, and anxiety disorders. frontiersin.orgfrontiersin.orgnih.govescholarship.orgnih.govfrontiersin.org Stress exposure, chronic pain, or a history of drug abuse can up-regulate KOR expression and dynorphin tone in several brain areas. frontiersin.org KOR activation is potentiated by stressors and plays a critical role in drug-seeking and relapse in addiction models. frontiersin.org In depression paradigms, KOR signaling is responsive to various stressors and mediates despair-like responses. frontiersin.org Preclinical studies using KOR antagonists have demonstrated their ability to attenuate certain anxiety-like and depression-like behaviors and block stress- and cue-induced reinstatement to drug seeking. nih.govescholarship.orgnih.gov This suggests that KOR antagonists hold therapeutic potential for stress-related conditions and substance use disorders. frontiersin.orgnih.govescholarship.orgnih.gov

Addressing Unwanted Effects of KOR Agonists

Introduction to this compound as a Selective KOR Antagonist

This compound is a chemical compound that has been identified and developed as a selective antagonist of the kappa opioid receptor. medchemexpress.comglpbio.com It belongs to a series of aminobenzyloxyarylamides investigated for KOR antagonism. snmjournals.org this compound has been characterized for its binding affinity and antagonist activity at opioid receptors. medchemexpress.comglpbio.comfrontiersin.orgnih.gov

In vitro studies have demonstrated that this compound exhibits high affinity for the KOR and displays selectivity over other opioid receptor subtypes, namely MOR and DOR. frontiersin.orgmedchemexpress.comglpbio.comsnmjournals.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net

Studies using cloned human receptors have reported the following binding affinities (Ki) and antagonist potencies (Kb) for this compound. frontiersin.orgfrontiersin.orgresearchgate.net

In functional assays, this compound has been shown to act as a full antagonist at all three opioid receptors. snmjournals.orgnih.gov The in vitro selectivity for KOR over MOR is approximately 36:1. researchgate.netnih.gov

Preclinical evaluations in rodents and nonhuman primates have further characterized this compound. Microdosing studies in rats and ex vivo analysis indicated that this compound has good brain uptake and provides specific binding signals in vivo. snmjournals.orgnih.govnih.gov In rhesus monkeys, the in vivo selectivity of this compound for KOR over MOR was determined to be 7.6 based on ED50 values, suggesting sufficient selectivity for KOR imaging studies despite a lower ratio compared to in vitro findings. glpbio.comnih.gov

The ED50 values for this compound at KOR and MOR in rhesus monkeys were estimated as follows. glpbio.comnih.gov

This compound has also been noted for its relatively rapid onset and shorter duration of action compared to some earlier KOR antagonists, which had very long-lasting effects. frontiersin.orgfrontiersin.orgfrontiersin.org This characteristic may be advantageous for translational research and potential medication development. frontiersin.orgfrontiersin.org Preclinical studies have investigated the effects of this compound in animal models relevant to stress and addiction. For instance, this compound produced rapid anti-immobility effects in an open space swim test, a model of acute stress exposure. frontiersin.orgfrontiersin.org It also prevented grooming deficits and reversed locomotor-depressant effects induced by a KOR agonist in mice, demonstrating dose-dependent antagonist effects. medchemexpress.com

This compound has also been synthesized as a carbon-11 ([¹¹C]) labeled radiotracer, [¹¹C]this compound, for Positron Emission Tomography (PET) imaging of KORs in vivo. snmjournals.orgnih.govresearchgate.netnih.govnih.govnih.govumich.edu This radiotracer has been successfully used in preclinical studies in rodents and nonhuman primates, showing good brain uptake and a distribution pattern consistent with known KOR distribution. nih.govnih.govnih.gov [¹¹C]this compound has also been evaluated in human subjects for PET imaging of KOR, representing the first successful KOR antagonist radiotracer for human use. snmjournals.orgresearchgate.netnih.gov Its binding parameters in humans have been found to be reproducible and reliable in regions with moderate and high KOR density. snmjournals.org

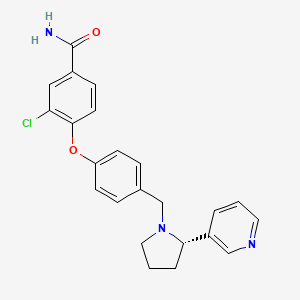

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOCZNLSXJHWTG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346133-08-1 | |

| Record name | LY-2795050 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346133081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2795050 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PAL357HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Characterization of Ly2795050

In Vitro Pharmacological Profile

In vitro studies have focused on determining the binding affinity, selectivity, and antagonist activity of LY2795050 at opioid receptors.

Receptor Binding Affinity and Selectivity

The binding characteristics of this compound have been assessed through radioligand competition binding assays using cloned human opioid receptors. nih.govresearchgate.netsnmjournals.orgnih.gov

This compound demonstrates high affinity for the kappa-opioid receptor (KOR). Studies using cloned human receptors have reported a Ki value of 0.72 nM for the KOR. nih.govsnmjournals.orgmedchemexpress.comfrontiersin.orguky.edumedchemexpress.comcaymanchem.comnih.govresearchgate.net

This compound exhibits selectivity for KOR over the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.govresearchgate.netmedchemexpress.comfrontiersin.orguky.educaymanchem.comresearchgate.netsnmjournals.org In vitro binding assays using cloned human receptors show Ki values of 25.8 nM for MOR and 153 nM for DOR. frontiersin.orguky.educaymanchem.comresearchgate.net This indicates a selectivity of approximately 35-fold for KOR over MOR and over 200-fold for KOR over DOR. nih.govnih.govsnmjournals.org

KOR Affinity (K<sub>i</sub>)

Antagonist Activity (Kb)

In addition to its binding affinity, the antagonist potency of this compound has been determined in vitro. The Kb value for this compound at the KOR is reported as 0.63 nM. medchemexpress.comfrontiersin.orguky.edumedchemexpress.comresearchgate.net Functional assays indicate that this compound acts as a full antagonist at all three opioid receptors (KOR, MOR, and DOR). nih.govresearchgate.netsnmjournals.orgnih.gov The antagonist potencies (Kb) at MOR and DOR are 6.8 nM and 83.3 nM, respectively. frontiersin.orguky.eduresearchgate.net

Functional Assays

Functional assays have confirmed this compound's activity as a full antagonist at kappa, mu, and delta opioid receptors. nih.govresearchgate.netsnmjournals.orgnih.gov

In Vivo Pharmacological Profile

Preclinical in vivo evaluations of this compound have been conducted, particularly in the context of its development as a PET radiotracer. Microdosing studies in rodents, including Sprague-Dawley rats and KOR wild-type and knockout mice, have been used to assess the ligand's potential as a tracer candidate. nih.govresearchgate.netsnmjournals.orgnih.gov These studies, utilizing techniques such as LC/MS/MS for tissue concentration analysis, identified this compound as capable of providing specific binding signals in vivo. nih.govresearchgate.netsnmjournals.org In rat brain, this compound showed specific binding that was blocked in a dose-dependent manner by a selective KOR antagonist. snmjournals.org In wild-type mice, ligand concentrations were significantly higher in the striatum (a KOR-rich region) compared to the cerebellum, while this differential uptake was absent in KOR knockout mice, indicating KOR-specific binding in rodents. snmjournals.org The striatum-to-cerebellum ratio was greater than 2 at several time points, reaching 3.3 at 60 minutes post-injection in rats. snmjournals.org

In rhesus monkeys, PET imaging experiments with 11C-LY2795050 demonstrated fast brain uptake kinetics and a distribution pattern consistent with known KOR distribution in primates. nih.govresearchgate.netsnmjournals.orgnih.gov Pretreatment with a nonselective opioid antagonist, naloxone (B1662785), resulted in a uniform distribution of radioactivity, indicating specific binding of 11C-LY2795050 to opioid receptors. researchgate.netsnmjournals.orgnih.gov Furthermore, specific binding of 11C-LY2795050 was reduced in a dose-dependent manner by a selective KOR antagonist (LY2456302), providing further evidence of specific and selective binding to KOR in the monkey brain. nih.govresearchgate.netsnmjournals.org The in vivo selectivity for KOR over MOR in rhesus monkeys was estimated to be 7.6:1 based on ED50 values, which was lower than the in vitro selectivity but still considered sufficient for KOR imaging with PET. snmjournals.org

Behavioral studies in mice have also explored the in vivo effects of this compound. It has been shown to produce rapid-onset anti-immobility effects in models of acute stress exposure, such as the open space swim test. frontiersin.orgfrontiersin.org this compound (0.32 mg/kg) decreased immobility in both male and female mice with a 15-minute pretreatment. uky.edufrontiersin.orgfrontiersin.org A lower dose (0.032 mg/kg) was inactive, demonstrating dose-dependence. frontiersin.orgfrontiersin.org this compound (0.1 mg/kg, i.p.) has also been reported to reduce immobility time in the forced swim test in mice. caymanchem.com Additionally, it prevented and reversed the locomotor-depressant effects of the KOR agonist U50,488 in male and female mice. medchemexpress.com

Receptor Occupancy Studies

Preclinical studies, particularly using the carbon-11 (B1219553) labeled form of the compound ([¹¹C]this compound), have demonstrated its utility in assessing KOR occupancy. In rhesus monkeys, specific binding of [¹¹C]this compound was reduced in a dose-dependent manner by the selective KOR antagonist LY2456302. researchgate.netnih.govsnmjournals.org This indicates that [¹¹C]this compound binds specifically to KOR sites in the brain and that this binding can be displaced by other KOR ligands. Studies in rodents, including wild-type and KOR knockout mice, and ex vivo analysis of tissue concentrations in rats using liquid chromatography-tandem mass spectrometry (LC/MS/MS) further supported the KOR-specific binding of this compound. snmjournals.orgnih.gov The concentration ratio between the striatum (a KOR-rich region) and the cerebellum (a region with low opioid receptor expression) was used as a measure of specific binding, which was found to be blocked in a dose-dependent manner by a KOR-selective antagonist. snmjournals.org

Brain Uptake Kinetics and Distribution

Studies using [¹¹C]this compound in rhesus monkeys have provided detailed insights into its brain uptake kinetics and distribution. researchgate.netnih.govsnmjournals.org

Regional Activity Peak Times

In the brain, [¹¹C]this compound displayed fast uptake kinetics, with regional activity peak times generally occurring in under 20 minutes. researchgate.netnih.govsnmjournals.org This rapid uptake is a favorable characteristic for a PET radiotracer.

Distribution Pattern Consistent with KOR in Primates

The brain uptake pattern of [¹¹C]this compound in primates was consistent with the known distribution of KOR. researchgate.netnih.govsnmjournals.org Regions with high KOR density showed higher uptake of the tracer. The rank order of activity levels in monkey brain regions was observed as amygdala > globus pallidus > cingulate cortex ~ putamen > caudate > frontal cortex > thalamus > cerebellum. snmjournals.org Pretreatment with a non-selective opioid antagonist like naloxone resulted in a more uniform distribution of radioactivity, indicating that the heterogeneous distribution observed under baseline conditions was due to specific binding to opioid receptors. researchgate.netnih.govsnmjournals.org Comparison with imaging using a selective mu-opioid receptor (MOR) tracer, [¹¹C]carfentanil, revealed distinct regional brain distribution differences, further supporting the KOR-specific binding of [¹¹C]this compound. acs.orgnih.gov

Selectivity in Vivo

This compound has demonstrated selectivity for KOR in both in vitro and in vivo settings. glpbio.comsnmjournals.orgsnmjournals.orgnih.govuky.edu

Comparison with MOR Selectivity

In vitro binding affinity studies using cloned human opioid receptors showed that this compound has a high affinity for KOR (Ki = 0.72 nM) and significantly lower affinity for MOR (Ki = 25.8 nM) and DOR (Ki = 153 nM). glpbio.comsnmjournals.orgnih.govuky.edu This resulted in an in vitro KOR/MOR binding selectivity ratio of approximately 36:1. snmjournals.orgnih.gov

In vivo selectivity studies in rhesus monkeys using PET imaging with [¹¹C]this compound and [¹¹C]carfentanil (a selective MOR tracer) were conducted to determine the in vivo selectivity. snmjournals.orgsnmjournals.orgnih.govsnmjournals.org The ED50 (the dose of a compound that gives 50% occupancy of the target receptor) was estimated for this compound at both MOR and KOR sites. The ED50 at MOR was found to be 119 μg/kg, while the ED50 at KOR was estimated to be 15.6 μg/kg. snmjournals.orgsnmjournals.orgnih.govsnmjournals.org This resulted in an in vivo selectivity ratio for KOR over MOR of approximately 7.6:1. snmjournals.orgsnmjournals.orgnih.govsnmjournals.org While this in vivo selectivity is lower than the in vitro selectivity, studies suggest that even in brain regions with similar prevalence of KOR and MOR, a substantial portion of the specific binding of [¹¹C]this compound is attributable to KOR binding. snmjournals.orgnih.govsnmjournals.org

Here is a table summarizing the in vitro and in vivo binding selectivity of this compound:

| Receptor | In Vitro Ki (nM) | In Vivo ED50 (μg/kg) |

| KOR | 0.72 glpbio.comsnmjournals.orgnih.govuky.edu | 15.6 snmjournals.orgsnmjournals.orgnih.govsnmjournals.org |

| MOR | 25.8 glpbio.comsnmjournals.orgnih.govuky.edu | 119 snmjournals.orgsnmjournals.orgnih.govsnmjournals.org |

| DOR | 153 uky.edu | Not specified in search results |

Effects on Locomotor Activity

Preclinical studies have investigated the effects of this compound on locomotor activity, particularly in rodents. This compound has been shown to increase locomotor activity in rats. biosynth.com Furthermore, studies in mice have demonstrated that this compound can prevent or reverse the locomotor-depressant effects induced by the KOR agonist U50,488. nih.govmedkoo.commedchemexpress.comnih.gov This effect was observed at doses of this compound that did not have direct effects on locomotor activity when administered alone. nih.gov The ability of this compound to counteract KOR agonist-induced locomotor deficits highlights its functional antagonist properties in vivo. nih.govmedkoo.commedchemexpress.comnih.gov

| Study | Species | This compound Dose | Effect on Locomotor Activity | Reference |

| Prevention of U50,488-induced deficits | Mice (male and female) | 0.32 mg/kg | Prevented locomotor depressant effects of U50,488 | nih.govmedkoo.commedchemexpress.comnih.gov |

| Prevention of U50,488-induced deficits (lower dose) | Mice (male and female) | 0.032 mg/kg | Did not prevent locomotor depressant effects of U50,488 | nih.govmedchemexpress.com |

| Reversal of U50,488-induced deficits | Mice (male and female) | 0.32 mg/kg | Reversed locomotor depressant effects of U50,488 | medkoo.commedchemexpress.comnih.gov |

| This compound alone | Mice (male and female) | 0.32 mg/kg | No direct locomotor effects | nih.gov |

| General effect | Rats | Not specified in search results | Increased locomotor activity | biosynth.com |

Anti-Stress Effects in Animal Models

Preclinical research has explored the anti-stress effects of this compound using several animal models designed to assess behavioral responses to acute and induced stress. These models include the Forced Swim Test (FST), the Open Space Swim (OSS) paradigm, and the modulation of behavioral deficits induced by the KOR agonist U50,488.

Forced Swim Test (FST)

The Forced Swim Test (FST) is a commonly used model to evaluate antidepressant-like activity based on the premise that reduced immobility time reflects decreased behavioral despair. Studies with this compound in mice have shown a decrease in immobility time, suggesting potential anti-stress or antidepressant-like effects. caymanchem.commedchemexpress.combiomol.com However, the effects of this compound in the FST have been observed to be sex-dependent. This compound decreased immobility in male mice at a dose of 0.1 mg/kg, but this effect was not observed in female mice, even at a higher dose of 0.32 mg/kg. medchemexpress.comresearchgate.netnih.govresearchgate.net

Open Space Swim (OSS) Paradigm

The Open Space Swim (OSS) paradigm is a modification of the FST that allows for the observation of a wider range of adaptive swim behaviors due to a larger swim area. researchgate.net Studies utilizing the OSS paradigm have investigated the rapid-onset anti-stress effects of this compound. frontiersin.orgnih.govnih.govfrontiersin.orgmedkoo.comresearchgate.net this compound demonstrated rapid-onset anti-immobility effects in this model of acute stress exposure. frontiersin.orgnih.gov The effect was dependent on both dose and pretreatment time. When administered 1 minute prior to the OSS session, this compound (0.32 mg/kg) decreased immobility in male mice but not in females. frontiersin.orgresearchgate.netresearchgate.netnih.govfrontiersin.org However, with a slightly longer pretreatment time of 15 minutes, the same dose of this compound decreased immobility in both male and female mice. frontiersin.orgnih.govresearchgate.netfrontiersin.org A lower dose (0.032 mg/kg) was found to be inactive in the OSS, indicating dose-dependence. frontiersin.orgfrontiersin.org

Modulation of U50,488-Induced Behavioral Deficits

U50,488 is a selective KOR agonist known to induce various behavioral deficits, including locomotor depression and deficits in self-grooming, which are considered relevant to the behavioral and neurobiological effects of stress. frontiersin.orgnih.govresearchgate.net Preclinical studies have shown that this compound can prevent or reverse these U50,488-induced effects. This compound (0.32 mg/kg) prevented the locomotor depressant effects of U50,488 (10 mg/kg) when administered as a 15-minute pretreatment in both male and female mice. medchemexpress.comresearchgate.netnih.govfrontiersin.org This effect was time-dependent, as longer pretreatment times (3 and 24 hours) were ineffective in males. nih.govfrontiersin.orgresearchgate.net this compound also dose-dependently prevented grooming deficits produced by U50,488 in both male and female mice with a 30-minute pretreatment. medchemexpress.comresearchgate.netnih.gov this compound was effective in decreasing U50,488-induced grooming deficits even when administered as a post-treatment. nih.gov

Impact on Self-Grooming Behaviors

Self-grooming is an ethologically relevant behavior in rodents, and deficits in self-grooming, particularly in the splash test, are considered a marker of anhedonia or a depression-like state, which can be influenced by the KOR system. nih.govnih.govnih.gov Studies have investigated the impact of this compound on self-grooming behaviors, often in the context of preventing deficits induced by KOR agonists like U50,488 and salvinorin A. caymanchem.commedchemexpress.combiomol.comresearchgate.netnih.govresearchgate.netnih.govnih.govsci-hub.mk this compound has been shown to prevent dose-dependent grooming deficits produced by U50,488 in both male and female mice. medchemexpress.comresearchgate.netnih.gov Similarly, this compound dose- and time-dependently prevented the grooming deficits caused by salvinorin A in male mice. caymanchem.comnih.gov These findings suggest that this compound, as a KOR antagonist, can counteract the effects of KOR activation on self-grooming, which is consistent with potential rapid anti-anhedonia effects. nih.gov

Sex-Dependent Behavioral Effects

Preclinical studies with this compound have revealed sex-dependent differences in some behavioral effects, highlighting the importance of considering sex as a biological variable in research on the KOR system. medchemexpress.comresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov As noted in the anti-stress sections, the effects of this compound in the FST showed a sex difference, with efficacy observed in males but not females at certain doses. medchemexpress.comresearchgate.netnih.govresearchgate.net In the OSS paradigm, the rapid-onset anti-immobility effect of a specific dose of this compound was initially observed only in males with a short pretreatment time (1 minute), while a longer pretreatment time (15 minutes) resulted in effects in both sexes. frontiersin.orgresearchgate.netnih.govfrontiersin.org While U50,488 produced dose-dependent grooming deficits in both male and female mice, this compound was effective in preventing these deficits in both sexes. medchemexpress.comresearchgate.netnih.gov this compound also prevented and reversed the locomotor-depressant effects of U50,488 in both male and female mice. medchemexpress.comresearchgate.netnih.gov These findings collectively indicate that while this compound can exert behavioral effects in both sexes, the magnitude and conditions under which these effects are observed may differ between males and females depending on the specific behavioral assay.

Interaction with Dynorphin (B1627789)/KOR System Dysregulation

The kappa-opioid receptor (KOR) and its endogenous ligand, dynorphin, constitute a system implicated in the behavioral and neurobiological responses to stress, including those associated with exposure to drugs of abuse. frontiersin.orgnih.govnih.govnih.govresearchgate.netresearchgate.netfrontiersin.org Dysregulation of the dynorphin/KOR system is thought to contribute to aversive states, depressant-like effects, and anxiety-like behaviors induced by stress. frontiersin.orgnih.gov As a selective KOR antagonist, this compound interacts with this system by blocking the effects of dynorphin and other KOR agonists. frontiersin.orgcaymanchem.commedchemexpress.com Preclinical studies with this compound support the role of the KOR system in mediating stress-related behaviors and anhedonia. nih.govnih.gov By blocking KOR activation, this compound can counteract the behavioral consequences of dynorphin/KOR system activation, such as the grooming deficits and increased immobility observed in stress models and after administration of KOR agonists like U50,488 and salvinorin A. caymanchem.commedchemexpress.comresearchgate.netnih.govnih.govnih.gov The rapid onset and relatively short duration of action of this compound distinguish it from earlier generations of KOR antagonists and make it a valuable tool for investigating the acute impact of KOR blockade on behavior in translational animal models. frontiersin.orgnih.govnih.govfrontiersin.org

Here is a summary of some preclinical findings:

| Behavioral Test | Species | Sex | This compound Effect | Notes | Source |

| Forced Swim Test (FST) | Mice | Male | Decreased immobility (at 0.1 mg/kg) | Dose-dependent, sex difference observed | medchemexpress.comresearchgate.netnih.govresearchgate.net |

| Forced Swim Test (FST) | Mice | Female | No decrease in immobility (up to 0.32 mg/kg) | Sex difference observed | medchemexpress.comresearchgate.netnih.govresearchgate.net |

| Open Space Swim (OSS) (1 min pre) | Mice | Male | Decreased immobility (at 0.32 mg/kg) | Rapid onset, sex difference observed with short pretreatment | frontiersin.orgresearchgate.netresearchgate.netnih.govfrontiersin.org |

| Open Space Swim (OSS) (1 min pre) | Mice | Female | No decrease in immobility (at 0.32 mg/kg) | Sex difference observed with short pretreatment | frontiersin.orgresearchgate.netresearchgate.netnih.govfrontiersin.org |

| Open Space Swim (OSS) (15 min pre) | Mice | Male | Decreased immobility (at 0.32 mg/kg) | Effect observed with longer pretreatment | frontiersin.orgnih.govresearchgate.netfrontiersin.org |

| Open Space Swim (OSS) (15 min pre) | Mice | Female | Decreased immobility (at 0.32 mg/kg) | Effect observed with longer pretreatment | frontiersin.orgnih.govresearchgate.netfrontiersin.org |

| U50,488-induced grooming deficits | Mice | Male | Prevented deficits (dose-dependent, 30 min pre) | Counteracts KOR agonist effects | medchemexpress.comresearchgate.netnih.gov |

| U50,488-induced grooming deficits | Mice | Female | Prevented deficits (dose-dependent, 30 min pre) | Counteracts KOR agonist effects | medchemexpress.comresearchgate.netnih.gov |

| Salvinorin A-induced grooming deficits | Mice | Male | Prevented deficits (dose- and time-dependent) | Counteracts KOR agonist effects | caymanchem.comnih.gov |

| U50,488-induced locomotor depression | Mice | Male | Prevented/reversed effects (at 0.32 mg/kg, 15 min pre) | Time-dependent effect | nih.govmedchemexpress.comresearchgate.netnih.govfrontiersin.orgresearchgate.net |

| U50,488-induced locomotor depression | Mice | Female | Prevented/reversed effects (at 0.32 mg/kg, 15 min pre) | Effect observed | medchemexpress.comresearchgate.netnih.govfrontiersin.org |

Radiochemistry and Imaging Applications of 11c Ly2795050

Radiosynthesis Methodologies

The radiosynthesis of [11C]LY2795050 involves the incorporation of the carbon-11 (B1219553) isotope into the molecule. Several methodologies have been developed and compared for the clinical-scale production of this radiotracer, primarily focusing on transition metal-mediated reactions. snmjournals.orgresearchgate.netacs.orgacs.orgnih.govfigshare.compatsnap.com These methods generally involve the radiolabeling of suitable precursors using [11C]HCN or [11C]CO, followed by subsequent chemical transformations and purification. snmjournals.orgnih.gov Full automation of these synthetic routes has been a key development to ensure sufficient radiochemical yield, molar activity, and purity for clinical use. snmjournals.orgresearchgate.netacs.orgnih.govfigshare.compatsnap.com

Precursor Synthesis

The radiosynthesis of [11C]this compound requires specific precursors that can be efficiently labeled with carbon-11. Two main types of aryl precursors have been investigated: aryl iodides and aryl boronate esters (BPin). snmjournals.orgacs.orgnih.govacs.org

For instance, an arylboronate ester precursor (6-Bpin) was prepared for Cu-mediated cyanation. nih.govacs.org This synthesis involved a condensation reaction between 4-hydroxybenzaldehyde (B117250) and 2-chloro-1-fluoro-4-iodobenzene (B117437) to yield an aldehyde intermediate. nih.govacs.org This aldehyde was then converted to an iminium, followed by reduction. nih.govacs.org The desired precursor, 6-Bpin, was subsequently obtained by treating the reduced product with bis(pinacolato)diboron. nih.govacs.org Aryl iodide precursors have also been used in both palladium- and copper-mediated radiocyanation and palladium-mediated radiocarbonylation approaches. snmjournals.orgnih.gov

Carbon-11 Radiolabeling Techniques

The incorporation of carbon-11 into the this compound structure primarily utilizes metal-mediated cross-coupling reactions. snmjournals.orgnih.gov These techniques leverage the reactivity of carbon-11 synthons like [11C]HCN or [11C]CO with appropriate precursors. snmjournals.orgnih.gov

Copper-mediated 11C-cyanation is a method employed for the radiosynthesis of [11C]this compound, offering an alternative to palladium-catalyzed reactions and potentially utilizing less toxic copper catalysts. nih.govacs.orgacs.orgfigshare.com This method has been successfully applied to both aryl iodide and aryl boronate ester precursors. snmjournals.orgacs.orgnih.govfigshare.comnih.govacs.orgacs.orgfigshare.comsnmjournals.org

A typical procedure involves bubbling no-carrier-added [11C]HCN into a reaction mixture containing a copper catalyst (e.g., Cu(OTf)2), a base (e.g., pyridine), and the aryl precursor (aryl BPin or aryl iodide) in a solvent like DMA. acs.orgnih.govsnmjournals.orgamazonaws.com The reaction mixture is heated to facilitate the cyanation. acs.orgnih.govsnmjournals.orgamazonaws.com The resulting [11C]cyano intermediate is then subjected to hydrolysis using reagents like hydrogen peroxide and sodium hydroxide (B78521) to yield [11C]this compound. acs.orgnih.govsnmjournals.orgamazonaws.com This process can be performed in a one-pot automated synthesis module. snmjournals.org

Palladium-mediated radiocyanation is another established method for synthesizing [11C]this compound, typically starting from an aryl iodide precursor. snmjournals.orgnih.gov This approach often utilizes palladium catalysts such as Pd2(dba)3 in combination with ligands like dppf. nih.gov The reaction involves the coupling of the aryl iodide precursor with [11C]HCN. snmjournals.orgnih.gov Similar to the copper-mediated method, the initial product is a [11C]cyano intermediate which requires hydrolysis to form the final [11C]this compound product. snmjournals.orgnih.gov Automated synthesis modules have been adapted for this method. snmjournals.orgnih.gov

Palladium-mediated radiocarbonylation offers an alternative route for the radiosynthesis of [11C]this compound, circumventing the need for the nitrile hydrolysis step required in cyanation methods. snmjournals.orgnih.gov This method typically employs an aryl iodide precursor and utilizes [11C]CO as the carbon-11 synthon. snmjournals.orgnih.govsnmjournals.org Catalysts such as Pd2(dba)3 in conjunction with ligands like NiXantphos have been used. snmjournals.orgnih.gov The reaction can be performed using an "in-loop" carbonylation approach within an automated synthesis module. snmjournals.orgnih.govsnmjournals.org [11C]CO is produced from [11C]CO2 and then introduced into a reaction mixture containing the precursor and catalyst. snmjournals.orgsnmjournals.org This method directly incorporates the carbon-11 into the carbonyl group of the final product. snmjournals.orgnih.gov

Palladium-Mediated Radiocyanation

Radiochemical Yield and Purity

The efficiency and quality of the radiosynthesis methods for [11C]this compound are assessed by their radiochemical yield and purity. These factors are crucial for obtaining sufficient quantities of the radiotracer suitable for clinical PET imaging. nih.govsnmjournals.orgresearchgate.netacs.orgacs.orgnih.govfigshare.comresearchgate.net

Reported radiochemical yields vary depending on the specific method and optimization. For the copper-mediated cyanation of an aryl BPin ester, a non-corrected radiochemical yield of 6 ± 1% based on [11C]HCN has been reported using an automated synthesis module. nih.govacs.orgacs.orgfigshare.com Another study reported a non-decay corrected radiochemical yield of 10 ± 4% for the Cu-mediated cyanation of an aryl BPin precursor. acs.orgfigshare.com The Pd-mediated radiocyanation of an aryl iodide precursor has shown a radiochemical yield of 21 ± 16%. snmjournals.orgacs.orgfigshare.com Copper-mediated cyanation of an aryl iodide resulted in a lower yield of 4 ± 1%. snmjournals.orgacs.orgfigshare.com The palladium-mediated carbonylation of an aryl iodide precursor has been reported with a radiochemical yield of 3 ± 1%. snmjournals.orgacs.orgfigshare.com

Here is a summary of reported radiochemical yields and purities for different synthesis methods:

| Method | Precursor | Radiochemical Yield (%) (Non-corrected) | Radiochemical Purity (%) | Molar Activity (mCi/µmol) | Reference |

| Cu-mediated Cyanation | Aryl BPin | 6 ± 1 | >99 | >900 | nih.govacs.orgacs.orgfigshare.com |

| Cu-mediated Cyanation | Aryl BPin | 10 ± 4 | 94 | 914 ± 97 | acs.orgfigshare.com |

| Pd-mediated Cyanation | Aryl Iodide | 21 ± 16 | 92 | 2075 ± 1063 | snmjournals.orgacs.orgfigshare.com |

| Cu-mediated Cyanation | Aryl Iodide | 4 ± 1 | 98 | 571 ± 162 | snmjournals.orgacs.orgfigshare.com |

| Pd-mediated Carbonylation | Aryl Iodide | 3 ± 1 | 99 | 1870 ± 133 | snmjournals.orgacs.orgfigshare.com |

| Not specified (average) | Not specified | 12 | >99 | Not specified | nih.govresearchgate.net |

| Automated Synthesis Module (non-decay) | Aryl BPin | 5.6 | >99 | 1680 | snmjournals.org |

| Not specified (isolated) | Not specified | 1.9 ± 0.1 | >99 | 5294 ± 1227 (Ci/mmol) | researchgate.net |

Molar Activity

Molar activity is a crucial quality control parameter for PET radiotracers, reflecting the amount of radioactivity per mole of the compound at a given time. Several methods for the radiosynthesis of [11C]this compound have been evaluated for clinical use, each yielding varying molar activities. snmjournals.orgfigshare.com

One method involving copper-mediated cyanation of an aryl boronate ester precursor has been reported to yield [11C]this compound with a molar activity of 914 ± 97 mCi/µmol. snmjournals.org Another copper-mediated cyanation route using an aryl iodide precursor resulted in a molar activity of 571 ± 162 mCi/µmol. snmjournals.org Palladium-mediated radiocyanation of an aryl iodide precursor showed a higher molar activity of 2075 ± 1063 mCi/µmol, while palladium-mediated carbonylation of an aryl iodide precursor yielded 1870 ± 133 mCi/µmol. snmjournals.org These methods provide sufficient molar activity for clinical PET imaging studies. snmjournals.orgfigshare.com

For preclinical and clinical PET imaging, [11C]this compound synthesized using a Cu(II)-mediated cyanation method demonstrated a specific activity greater than 900 mCi/µmol. nih.govacs.orgfigshare.com

Here is a summary of reported molar activities for different synthesis methods:

| Synthesis Method | Molar Activity (mCi/µmol) | Radiochemical Purity (%) |

| Cu-mediated cyanation of Ar-BPin | 914 ± 97 | 94 |

| Pd-mediated cyanation of Ar-I | 2075 ± 1063 | 92 |

| Cu-mediated cyanation of Ar-I | 571 ± 162 | 98 |

| Pd-mediated carbonylation of ArI | 1870 ± 133 | 99 |

| Cu(II)-mediated cyanation (Preclinical/Clinical) | >900 | >99 |

Positron Emission Tomography (PET) Imaging Applications

[11C]this compound has been successfully applied in PET imaging to visualize and quantify KOR availability in both nonhuman primates and humans. nih.govnih.govresearchgate.netsnmjournals.orgfigshare.comnih.govacs.orgfigshare.comresearchgate.netsnmjournals.orge-century.ussnmjournals.orgsnmjournals.orgx-mol.com Its development has addressed the previous lack of a highly selective KOR tracer for in vivo studies. d-nb.infosnmjournals.org

In Vivo Imaging of KOR in Primates and Humans

Studies in rhesus monkeys and humans have shown that [11C]this compound displays fast uptake kinetics in the brain, with regional activity peaking within 20 minutes of injection, which is a favorable characteristic for a Carbon-11 labeled radiotracer. researchgate.netnih.gov The uptake pattern observed in the brain is consistent with the known distribution of KOR in primates, with higher activity levels in regions such as the amygdala, globus pallidus, and cingulate cortex, and lower levels in areas like the cerebellum. researchgate.netsnmjournals.orgnih.gov Pretreatment with opioid antagonists like naloxone (B1662785) or naltrexone (B1662487) results in a significant reduction or homogeneous distribution of radioactivity, confirming the specific binding of [11C]this compound to opioid receptors. researchgate.netsnmjournals.org

Research using [11C]this compound has revealed insights into KOR availability in different populations. For instance, a study comparing alcohol-dependent subjects with healthy controls found lower [11C]this compound VT, indicating lower KOR availability, in multiple brain regions of alcohol-dependent individuals. d-nb.inforesearchgate.netsnmjournals.orgx-mol.com Sex differences in KOR availability in healthy humans have also been reported using this tracer, with males showing higher VT in several brain regions compared to females. d-nb.infoe-century.us

KOR availability in the brain is typically quantified using the volume of distribution (VT) of the radiotracer, which is derived from kinetic modeling of the dynamic PET data. d-nb.inforesearchgate.netsnmjournals.org VT represents the ratio of the tracer concentration in tissue to that in plasma at equilibrium and is considered a measure of the total receptor density and affinity. d-nb.inforesearchgate.netsnmjournals.org Studies using [11C]this compound have successfully employed VT to assess regional KOR availability in both healthy subjects and patient populations. d-nb.inforesearchgate.netsnmjournals.org

In a study of alcohol-dependent individuals and healthy controls, regional VT was estimated using the multilinear analysis-1 (MA1) model. snmjournals.org The study found significantly lower VT in several brain regions of alcohol-dependent subjects, including the amygdala and insula, indicating reduced KOR availability in these areas. snmjournals.org

Comparisons between PET imaging with [11C]this compound (for KOR) and other opioid receptor tracers, such as [11C]Carfentanil (for mu opioid receptor, MOR), have been conducted to highlight the distinct distribution patterns of different opioid receptor subtypes in the brain. nih.govacs.orgfigshare.comsnmjournals.orgacs.org

In nonhuman primates, imaging with [11C]this compound showed a regional distribution consistent with known KOR distribution, which differed from the distribution observed with [11C]Carfentanil, a selective MOR tracer. nih.govacs.orgfigshare.comacs.org For example, while [11C]this compound showed high uptake in regions like the globus pallidus and cingulate cortex, [11C]Carfentanil typically shows high retention in areas such as the striatum, thalamus, and pons. nih.gov

Although this compound exhibits high in vitro selectivity for KOR over MOR (approximately 36:1), the in vivo selectivity of [11C]this compound for KOR over MOR in rhesus monkeys was determined to be lower, around 7.6:1 based on ED50 values. snmjournals.orgrug.nl Despite this lower in vivo selectivity, it has been concluded that [11C]this compound is sufficiently selective for KOR over MOR in vivo to be considered an appropriate tool for studying KOR with PET, as the majority of the observed specific binding in regions with similar KOR and MOR prevalence is attributable to KOR binding. snmjournals.orgrug.nl

Quantification of KOR Availability

Kinetic Modeling for PET Data Analysis

Kinetic modeling is essential for the quantitative analysis of dynamic PET data acquired with [11C]this compound. nih.govsnmjournals.orgfigshare.comacs.orgfigshare.com These models are used to estimate parameters that reflect the binding of the radiotracer to the target receptors.

In the first-in-human study with [11C]this compound, both compartmental modeling (specifically, the two-tissue compartment model) and multilinear analysis-1 (MA1) were evaluated as suitable methods for analyzing imaging data using arterial input functions. nih.govnih.gov These models were found to provide reliable measures of binding parameters. nih.govnih.gov

The total volume of distribution (VT) is a key outcome measure derived from kinetic modeling of [11C]this compound PET data. acs.orgfigshare.comsnmjournals.orgnih.gov VT is calculated from the time-activity curves in brain regions and the metabolite-corrected arterial plasma input function. nih.govsnmjournals.org

Studies have shown that the rank order of [11C]this compound VT values across different brain regions in humans matches the known regional KOR densities. nih.gov The two-tissue compartment model and MA1 have been successfully used to derive regional VT values. nih.govnih.gov The test-retest variability of VT estimates for [11C]this compound has been reported to be generally low, typically no more than 10% in most brain regions, indicating the reliability of this measure for quantifying KOR availability. nih.gov

Determining the nondisplaceable distribution volume (VND) is necessary for calculating binding potentials (BPND), which represent the specific binding of the tracer to the receptor. nih.govnih.gov Since KOR is widely distributed in the brain, finding an ideal reference region devoid of KOR binding is challenging. nih.govnih.gov Different methods for estimating VND have been assessed, including using a fixed fraction of the cerebellar VT. nih.govnih.gov Using a fixed fraction of individual cerebellar VT (VT,CER/1.17) as the VND has been shown to produce the lowest intersubject variability in binding potential calculations. nih.govnih.gov

Estimation of Binding Potential (BPND)

The binding potential (BPND) is a quantitative measure used in PET imaging to assess the density of available receptors. For [11C]this compound, BPND can be estimated using kinetic modeling analysis. researchgate.net Both the two-tissue compartment model and the multilinear analysis-1 (MA1) method have been found to be appropriate for the analysis and quantification of [11C]this compound binding parameters in the human brain. nih.govnih.govsnmjournals.org These models are applied to regional time-activity curves using the arterial plasma time-activity curve as the input function. nih.govsnmjournals.org

The estimation of BPND requires determining the nondisplaceable distribution volume (VND). nih.govnih.gov In studies with [11C]this compound in humans, no ideal reference region without specific binding was identified. nih.govnih.gov Various methods for calculating VND have been assessed, including individual VND estimated from blocking studies, mean VND across subjects, and using a fixed fraction of the cerebellar VT. nih.gov Using a fixed fraction of the individual cerebellar VT has been shown to produce the lowest intersubject variability in the calculation of binding potentials. nih.govnih.gov Specifically, VND can be estimated as VT,CER / 1.17, where VT,CER is the total volume of distribution in the cerebellum. nih.govsnmjournals.org This approach assumes that the specific binding fraction in the cerebellum remains unchanged by disease states or experimental conditions. nih.gov

The test-retest variability of BPND for [11C]this compound has been evaluated. In regions with moderate and high KOR density (BPND > 0.4), the test-retest variability was found to be good. nih.govsnmjournals.orgsnmjournals.org However, in regions with low KOR density, the reproducibility was poor. nih.govsnmjournals.orgsnmjournals.org

Use of Cerebellum as Reference Region

The cerebellum has been evaluated for its suitability as a reference region for quantifying [11C]this compound binding. In rhesus monkeys, comparisons of VT values in the cerebellum at baseline and during multiple blocking scans with varying doses of unlabeled this compound showed no significant difference. snmjournals.orgsnmjournals.org This finding supports the use of the cerebellum as a valid reference region in rhesus monkeys for calculating BPND using methods like the simplified reference tissue model (SRTM). snmjournals.orgsnmjournals.org

In human studies, however, blocking scans with naltrexone indicated that the cerebellum is not an ideal reference region for [11C]this compound because naltrexone significantly reduced VT values in all regions, including the cerebellum. nih.govnih.gov Despite this, using a fixed fraction of the individual cerebellar VT to estimate VND has been shown to provide the lowest intersubject variability in binding potential calculations in humans, under the assumption that cerebellar specific binding is constant across conditions. nih.govnih.govsnmjournals.orgnih.gov

Applications in Investigating Neuropsychiatric and Addictive Disorders

Given the involvement of KOR in several neuropsychiatric disorders, [11C]this compound is being used in clinical imaging studies to investigate the role of KOR in these conditions. snmjournals.org The KOR system is considered a potential therapeutic target for addiction, pain, and mood disorders. e-century.us Binding of dynorphin (B1627789), the endogenous ligand for KOR, is believed to induce a negative mood state and negative symptoms. e-century.us

Alcohol Use Disorders

PET imaging studies using [11C]this compound have investigated KOR availability in individuals with alcohol use disorders (AUD). These studies have found that individuals with AUD tend to have lower kappa receptor densities compared to matched control subjects. kuleuven.beresearchgate.net This lower KOR availability in alcohol-dependent individuals has been observed in multiple brain regions, including the insula, cingulate cortex, pallidum, and striatum. kuleuven.beresearchgate.netpsychiatryonline.orgresearchgate.net

Furthermore, studies have explored the relationship between KOR availability and the response to naltrexone, a nonselective opioid receptor antagonist used for AUD treatment. Research using [11C]this compound PET has indicated that baseline KOR availability in certain brain regions, such as the striatum, pallidum, and cingulate cortex, is negatively associated with the reduction in drinking observed after naltrexone treatment. kuleuven.beresearchgate.net Higher KOR availability in these regions at baseline was associated with a smaller reduction in the number of drinks consumed during an alcohol drinking paradigm following naltrexone therapy. kuleuven.beresearchgate.net

Depression and Anxiety

KOR is known to be involved in various disorders, including anxiety and major depression. researchgate.netsnmjournals.orgsnmjournals.org The KOR system is implicated in the pathophysiology of depression and anxiety disorders. researchgate.netnih.gov Studies are utilizing [11C]this compound to investigate the role of KOR in depression and posttraumatic stress disorder. snmjournals.org Lower binding potential of KOR antagonists has been observed in trauma-exposed individuals diagnosed with major depressive disorder, generalized anxiety disorder, and/or post-traumatic stress disorder, highlighting the involvement of the KOR system across these conditions. neumoratx.com

Drug Abuse and Addiction

The KOR system is a potential therapeutic target for drug addiction. e-century.us Central KOR in the brain play a vital role in behavioral responses to drugs of abuse. snmjournals.org [11C]this compound is being used in clinical imaging studies to investigate the role of KOR in cocaine addiction and alcoholism. snmjournals.org Preclinical studies suggest that activation of KORs decreases extracellular dopamine (B1211576) in reward-related areas, implying that blocking this receptor could have therapeutic benefits in addiction. psychiatryonline.org Understanding KOR at a receptor level through imaging could contribute to identifying biological targets for addiction medication. e-century.us

Studies using [11C]this compound have revealed sex differences in kappa opioid receptor availability in humans, with males showing significantly higher VT and thus higher KOR availability than women in multiple brain regions. e-century.us These findings could have implications for the diagnosis and treatment of addictive and other disorders. e-century.us

Correlation with In Vivo Pharmacokinetic Parameters and Receptor Occupancy of KOR-Targeting Drugs

The successful application of selective PET radiotracers like [11C]this compound allows for the investigation of the relationship between dose, in vivo pharmacokinetic parameters, and receptor occupancy of novel therapeutic agents targeting the KOR. snmjournals.org [11C]this compound can be used to measure the receptor occupancy of KOR-selective antagonists. oup.com For instance, receptor occupancy of BTRX-335140, a selective KOR antagonist, has been measured using [11C]this compound in PET studies. neumoratx.com This allows for the correlation of plasma concentrations of the drug with the level of KOR occupancy in the brain. neumoratx.com Studies have shown that specific binding of [11C]this compound is reduced by selective KOR antagonists in a dose-dependent manner. researchgate.netsnmjournals.orgsnmjournals.org This demonstrates the utility of [11C]this compound in assessing the target engagement of potential KOR-targeting drugs in vivo.

Therapeutic and Translational Relevance of Ly2795050

Potential as a Therapeutic Agent

The involvement of the KOR in various neuropsychiatric disorders, such as anxiety, substance abuse, and major depression, suggests that KOR antagonists could serve as potential therapeutic agents. nih.gov LY2795050, as a selective KOR antagonist, has been explored in preclinical models for its potential therapeutic applications. frontiersin.orgfrontiersin.org Studies in mice have shown that this compound can produce rapid-onset anti-immobility effects in models of acute stress exposure. frontiersin.orgnih.govfrontiersin.org These findings support the potential of novel KOR antagonists with rapid onset and shorter duration of action for medication development. frontiersin.orgnih.govfrontiersin.org

Implications for Medication Development

The development of KOR antagonists like this compound is of interest for medication development, particularly for conditions where the KOR system is implicated, such as stress-related disorders and addiction. frontiersin.orgfrontiersin.org The ability of this compound to produce rapid anti-stress effects in preclinical models suggests its potential utility in addressing acute stress-induced behaviors. frontiersin.orgfrontiersin.orgfrontiersin.org The development of selective PET radiotracers for KOR imaging, such as 11C-LY2795050, is also crucial as it can aid in investigating the involvement of KOR in neuropsychiatric and addictive disorders and help correlate dose, pharmacokinetic parameters, and receptor occupancy of novel KOR-targeting drugs during development. nih.govsnmjournals.org

Short-Acting Nature and Clinical Utility

This compound is characterized as a short-acting selective KOR antagonist. medchemexpress.comfrontiersin.org In preclinical studies, this compound has demonstrated a rapid onset of KOR-antagonist effects, occurring within 15 minutes, and a relatively short duration of action, lasting less than 3 hours, based on its ability to block the effects of a KOR agonist. frontiersin.orgnih.govfrontiersin.orgresearchgate.net This rapid onset and shorter duration of action distinguish it from earlier generations of selective KOR antagonists, which typically have slow onsets and extremely long durations of action (days to weeks). frontiersin.orgnih.govfrontiersin.org The short-acting nature of this compound may offer advantages in clinical settings, potentially allowing for more controlled pharmacological interventions and facilitating the interpretation of effects in translational models of acute stress exposure. frontiersin.orgnih.govfrontiersin.orgnih.gov Furthermore, 11C-LY2795050 has been utilized as a KOR positron emission tomography (PET) radiotracer in humans, demonstrating its feasibility for imaging KOR in vivo and supporting its clinical utility as a research tool. frontiersin.orgnih.govsnmjournals.orgnih.govnih.govacs.orgresearchgate.netacs.orgsnmjournals.orgnih.gov

Relationship to Other KOR Antagonists

This compound is one of several KOR antagonists that have been developed and studied. These compounds vary in their selectivity, potency, and duration of action. Understanding the relationship between this compound and other KOR antagonists provides context for its potential therapeutic role.

Comparison with Aticaprant (LY2456302, CERC-501)

This compound is structurally related to aticaprant (LY2456302, CERC-501). frontiersin.orgnih.govresearchgate.net Both compounds are selective KOR antagonists. frontiersin.orgmedchemexpress.comresearchgate.netwikipedia.org Aticaprant has reached later stages of clinical investigation for conditions such as major depressive disorder. frontiersin.orgresearchgate.netwikipedia.org While both are KOR antagonists, differences exist in their properties. Aticaprant is reported to have a relatively long half-life of 30 to 40 hours, in contrast to the shorter duration of action observed with this compound in preclinical models. frontiersin.orgnih.govfrontiersin.orgresearchgate.netwikipedia.org Preclinical studies comparing aticaprant and this compound in models of stress and anhedonia have shown similar effects in some behavioral endpoints, such as reducing immobility in the forced swim test. researchgate.netnih.gov However, differences in their pharmacokinetic profiles and potential sex-dependent effects have also been noted in preclinical research. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov

Future Research Directions

Future research involving this compound could focus on several key areas. Further investigation is needed to fully understand the mechanisms underlying the rapid anti-stress effects observed with this compound and to identify the specific brain pathways that mediate these effects. frontiersin.org Exploring potential sex differences in the behavioral responses to this compound and determining whether these are influenced by hormonal or organizational factors is also an important avenue for future studies. frontiersin.org Continued research utilizing 11C-LY2795050 as a PET radiotracer in human studies can provide valuable insights into KOR availability and occupancy in various neuropsychiatric conditions, which can inform the development of KOR-targeted therapies. nih.govsnmjournals.orgnih.govacs.orgsnmjournals.org Optimization of the radiosynthesis of 11C-LY2795050 for clinical application remains an ongoing area of research. nih.govacs.orgsnmjournals.orgsnmjournals.org Ultimately, further research is needed to translate the preclinical findings with this compound and other short-acting KOR antagonists into approved therapies for conditions such as depression, addiction, and post-traumatic stress disorder. frontiersin.orgfrontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 134819873 |

| Aticaprant (LY2456302, CERC-501) | 44129648 |

| Norbinaltorphimine (norBNI) | 5282188 |

| U50,488 | 60839 |

| Salvinorin A | 64505 |

| Naloxone (B1662785) | 5284607 |

| Naltrexone (B1662487) | 5284597 |

| JDTic | 11647133 |

| LY2444296 | 135076238 |

| Imipramine | 3675 |

| Buprenorphine | 644077 |

| Difelikefalin | 135523710 |

| Nalfurafine | 9564651 |

| Morphine | 5288826 |

| Oxycodone | 5284603 |

| [11C]this compound | N/A (Radiotracer) |

| [11C]Carfentanil | 9575720 |

| [11C]Diprenorphine | 6918188 |

| [18F]Diprenorphine | N/A (Radiotracer) |

| [11C]Buprenorphine | N/A (Radiotracer) |

| [18F]Cyclofoxy | N/A (Radiotracer) |

| [11C]Methylnaltrindole | N/A (Radiotracer) |

| [11C]LY2459989 | 134819873 (Note: This CID is for this compound, LY2459989 has a different structure and CID 134819873 is incorrect for LY2459989 based on search results) |

| [11C]GR103545 | 10004808 |

Interactive Data Table (Example based on affinity data):

Here is an example of how data on receptor affinity could be presented in an interactive table format.

| Receptor Subtype | This compound Ki (nM) | This compound Kb (nM) | Selectivity Ratio (vs KOR) |

| Kappa (KOR) | 0.72 frontiersin.orgmedchemexpress.comresearchgate.netcaymanchem.comsnmjournals.org | 0.63 researchgate.net | 1 |

| Mu (MOR) | 25.8 frontiersin.orgresearchgate.netcaymanchem.comsnmjournals.org | 6.8 researchgate.net | ~36 (Ki) snmjournals.org, ~11 (Ki) frontiersin.orgresearchgate.net |

| Delta (DOR) | 153 frontiersin.orgresearchgate.netcaymanchem.com | 83.3 researchgate.net | ~132 (Ki) frontiersin.orgresearchgate.net |

Note: The selectivity ratios are approximate and based on Ki values unless otherwise specified. Different studies may report slightly varying values.

Elucidating Analgesic Properties and Side Effects

While kappa opioid receptor agonists are known for their antinociceptive properties, their clinical use has been limited by adverse effects such as dysphoria, psychotic symptoms, motor incoordination, and sedation. frontiersin.orgfrontiersin.org this compound, as a KOR antagonist, is being studied in relation to pain and aversive-like behaviors, particularly in the context of functional pain syndromes. frontiersin.org Further studies are needed to fully understand if KOR antagonists like this compound exert analgesic properties in vivo without the side effects typically associated with KOR agonists. nih.gov

Understanding Molecular and Behavioral Pharmacology

This compound exhibits high binding affinity and selectivity for the KOR. nih.govresearchgate.net In cloned human receptors, this compound shows subnanomolar affinity for KOR and significantly lower affinity for mu-opioid (MOR) and delta-opioid (DOR) receptors, demonstrating over 35-fold selectivity for KOR over these subtypes. nih.govfrontiersin.orgsnmjournals.org The in vitro antagonist potency (Kb) of this compound at KOR, MOR, and DOR has also been determined. nih.gov

Preclinical studies in rodents have investigated the behavioral pharmacology of this compound. Microdosing studies in rats and mice indicated that this compound accumulates in kappa-rich brain regions like the striatum, with a notable striatum-to-cerebellum ratio. nih.govsnmjournals.org Studies in wild-type and kappa knockout mice confirmed the specificity of binding. nih.gov

Behaviorally, this compound has demonstrated rapid-onset anti-immobility effects in models of acute stress exposure, such as the open space swim test in mice. frontiersin.orgnih.govuky.edufrontiersin.org This effect was dose-dependent. frontiersin.orguky.eduresearchgate.net this compound also prevented locomotor deficits induced by the KOR agonist U50,488 in mice, with a rapid onset and relatively short duration of action compared to earlier generation KOR antagonists. frontiersin.orgnih.gov Some studies have indicated potential sex differences in the behavioral effects of KOR antagonists like this compound depending on the specific stress paradigm used. frontiersin.orgnih.govresearchgate.net this compound has also been shown to prevent grooming deficits induced by U50,488 in both male and female mice. researchgate.net

The molecular and behavioral pharmacology of KOR ligands are complex, and further understanding is considered essential for advancing the field. frontiersin.org

Table 1: In Vitro Binding Affinity and Antagonist Potency of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (Kb, nM) | Selectivity vs. KOR (Ki ratio) |

| KOR | 0.72 frontiersin.orgnih.govsnmjournals.org | 0.63 nih.gov | 1x |

| MOR | 25.8 frontiersin.orgnih.govsnmjournals.org | 6.8 nih.gov | ~36x snmjournals.org |

| DOR | 153 frontiersin.orgnih.gov | 83.3 nih.gov | ~132x nih.gov |

Note: Data compiled from cited sources. Selectivity ratios are approximate based on Ki values.

Further Clinical Investigation

This compound, particularly in its carbon-11 (B1219553) labeled form ([11C]this compound), has been developed as a positron emission tomography (PET) radiotracer to image KOR in vivo. nih.govfrontiersin.orgresearchgate.netnih.gov This radiotracer has been utilized in preclinical PET imaging studies in rodents and nonhuman primates, showing good brain uptake and distribution consistent with known KOR expression patterns. nih.govresearchgate.netnih.govresearchgate.net Initial evaluations in human subjects have demonstrated the feasibility of using [11C]this compound for KOR imaging. nih.gov The test-retest reproducibility of binding parameters using [11C]this compound in healthy human subjects has been assessed and found to be reliable. snmjournals.orgmdpi.com

The suitability of [11C]this compound for preclinical and clinical PET imaging has been confirmed through quality control testing, ensuring high radiochemical purity and specific activity. nih.govresearchgate.net Different methods for the clinical-scale radiosynthesis of [11C]this compound have been investigated and automated to provide sufficient yields and purity for clinical use. researchgate.netpatsnap.com

[11C]this compound is currently being employed in clinical imaging studies to investigate the role of KOR in various neuropsychiatric disorders, including depression, posttraumatic stress disorder, cocaine addiction, and alcoholism. snmjournals.org It has also been used to assess the receptor occupancy of other experimental KOR antagonists, such as LY2456302 (aticaprant), in the human brain. mdpi.comnewdrugapprovals.orgnewdrugapprovals.org Studies using [11C]this compound have provided insights into the relationship between KOR occupancy by compounds like naltrexone and clinical outcomes in conditions such as alcohol use disorder. patsnap.comkuleuven.be

While this compound itself is primarily discussed as a radiotracer for research purposes, its structural relationship to compounds like aticaprant, which have reached clinical investigation stages for therapeutic use, highlights its translational relevance in understanding the KOR system in humans. frontiersin.org

Table 2: Preclinical and Clinical Imaging Characteristics of [11C]this compound

| Species | Application | Key Findings | Citation |

| Rodents | PET Imaging | Good brain uptake, specific binding in kappa-rich regions. | nih.govnih.govresearchgate.net |

| Nonhuman Primates | PET Imaging | Good brain uptake, heterogeneous distribution consistent with KOR, selectivity over MOR confirmed in vivo. | nih.govsnmjournals.orgresearchgate.netnih.govresearchgate.net |

| Humans | PET Imaging | Feasibility demonstrated, reliable test-retest reproducibility of binding parameters. | nih.govsnmjournals.orgmdpi.com |

| Humans | Clinical Studies | Used to investigate KOR involvement in neuropsychiatric disorders and assess occupancy of other drugs. | snmjournals.orgpatsnap.comkuleuven.be |

Methodological Considerations in this compound Research

Research into the chemical compound this compound has employed a variety of methodological approaches to understand its properties and potential applications, particularly as a κ-opioid receptor (KOR) antagonist. These methods span in vivo studies utilizing animal models and in vitro techniques, complemented by sophisticated analytical procedures to quantify the compound in biological matrices.

Animal Models in Preclinical Studies

Preclinical research involving this compound has extensively utilized animal models to evaluate its in vivo characteristics and effects. These models provide valuable insights into the compound's behavior within a living system before potential human studies.

Rodent Models (e.g., Mice, Rats)

Rodent models, such as mice and rats, have been instrumental in the initial ex vivo evaluations of this compound. Microdosing studies in Sprague-Dawley rats and in wild-type and KOR knockout mice have been conducted to assess the ligand's potential as a tracer candidate. nih.govresearchgate.netresearchgate.net These studies aimed to determine if this compound could provide specific binding signals in vivo. nih.govresearchgate.net Experiments in rodents were performed under approved protocols. snmjournals.org

Specific studies in mice have investigated the effects of this compound on behaviors such as self-grooming and immobility in the forced swim test (FST). researchgate.netmedkoo.commedchemexpress.comfrontiersin.org For instance, this compound prevented grooming deficits induced by another compound, U50,488, in both male and female mice. researchgate.netmedkoo.commedchemexpress.com In the FST, this compound decreased immobility in male mice at a specific dose but not in females at similar or slightly higher doses. researchgate.netmedkoo.commedchemexpress.com Further research explored the rapid onset anti-stress effects of this compound in an open space swim (OSS) stress paradigm in adult male and female C57BL/6J mice. frontiersin.org this compound (0.32 mg/kg) demonstrated rapid onset (within 15 minutes) and short duration (<3 hours) KOR-antagonist effects based on its ability to block the locomotor depressant effects of U50,488. frontiersin.org In the OSS paradigm, this compound decreased immobility in males with a 1-minute pretreatment and in both males and females with a 15-minute pretreatment. frontiersin.org The effects in the OSS were dose-dependent, with a lower dose showing no effect on immobility. frontiersin.org

Studies in rats using tracer-like doses and LC-MS/MS for tissue concentration determination have shown that this compound provides specific binding similar to another compound, GR103545. snmjournals.org This method was also used to measure dose-dependent receptor occupancy by a selective KOR antagonist. snmjournals.org Administration of this compound (3 mg/kg) to rats resulted in rapid brain uptake followed by relatively fast washout. snmjournals.org There was a significant difference in ligand concentrations between the striatum and cerebellum of wild-type mice and between the striatum of wild-type and KOR knockout mice, indicating KOR-specific binding in the rodent brain. snmjournals.org